![molecular formula C9H14ClNO B1304939 2-[(Phenylmethyl)amino]ethanol hydrochloride CAS No. 58576-72-0](/img/structure/B1304939.png)

2-[(Phenylmethyl)amino]ethanol hydrochloride

Übersicht

Beschreibung

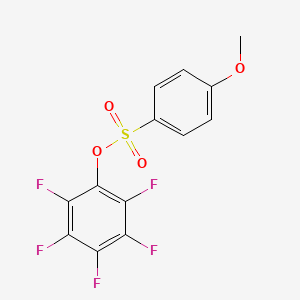

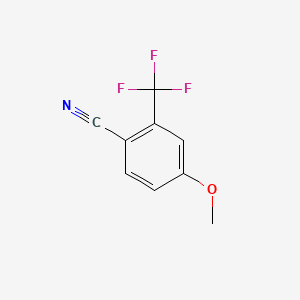

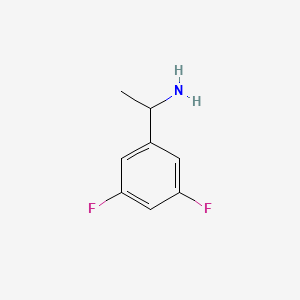

“2-[(Phenylmethyl)amino]ethanol hydrochloride” is a chemical compound with the molecular formula C9H14ClNO . It is also known by other names such as “2-(benzylamino)ethanol hydrochloride”, “2-(benzylamino)ethan-1-ol hydrochloride”, and "Benzylethanolamine hydrochloride" .

Molecular Structure Analysis

The molecular structure of “2-[(Phenylmethyl)amino]ethanol hydrochloride” consists of a benzyl group (a phenyl ring attached to a methylene group) attached to an aminoethanol group . The hydrochloride indicates that the compound forms a salt with hydrochloric acid, which can influence its properties and reactivity.Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Applications

Phenolic compounds like tyrosol and hydroxytyrosol, structurally related to 2-[(Phenylmethyl)amino]ethanol hydrochloride, have been studied for their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds, found in olives, olive oil, and wine, show potential for applications in dentistry and medicine due to their therapeutic properties (Ramos et al., 2020).

Alcohol's Biological Actions

Ethanol's effects on biological systems have been explored, including its impact on ion channels and receptor desensitization. These studies help understand ethanol's pharmacological and toxicological profiles, with implications for addressing alcohol abuse and developing targeted therapies (Dopico & Lovinger, 2009).

Hydrogen Production from Ethanol

The reforming of bio-ethanol to produce hydrogen represents a promising method for renewable energy development. Studies highlight the crucial role of catalysts in ethanol steam reforming for efficient hydrogen production, indicating potential industrial applications (Ni, Leung, & Leung, 2007).

Ethanol Production from Lignocellulosic Biomass

Research into the hydrolysis of lignocellulosic materials for ethanol production addresses the conversion challenges and optimization strategies. This work underscores the significance of pretreatment and enzymatic hydrolysis in enhancing yield and reducing production costs for biofuel applications (Sun & Cheng, 2002).

Ethanol's Impact on Microbial Metabolism

The microsomal ethanol-oxidizing system (MEOS) and its induction by chronic ethanol consumption have been examined. These studies contribute to our understanding of ethanol metabolism and its physiological and pathological effects, offering insights into the management of alcohol-related disorders (Lieber, 1999).

Second-Generation Bioethanol Production

Advancements in the production of second-generation bioethanol from residual biomass are reviewed, highlighting the technological and environmental benefits of utilizing lignocellulosic biomass. This research points towards sustainable alternatives to fossil fuels, focusing on pretreatment, enzymatic hydrolysis, and fermentation processes (Robak & Balcerek, 2018).

Safety and Hazards

While specific safety and hazard data for “2-[(Phenylmethyl)amino]ethanol hydrochloride” is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, ingestion, or direct skin contact, and using appropriate personal protective equipment .

Eigenschaften

IUPAC Name |

2-(benzylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c11-7-6-10-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGXTGBPGSOZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-63-2 (Parent) | |

| Record name | 2-((Phenylmethyl)amino)ethanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058576720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80974134 | |

| Record name | 2-(Benzylamino)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Phenylmethyl)amino]ethanol hydrochloride | |

CAS RN |

58576-72-0 | |

| Record name | Ethanol, 2-[(phenylmethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58576-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Phenylmethyl)amino)ethanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058576720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzylamino)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(phenylmethyl)amino]ethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Fluorophenyl)methoxy]benzoic acid](/img/structure/B1304859.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)